molecular formula C15H20ClN B13598914 3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride

3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride

Cat. No.: B13598914
M. Wt: 249.78 g/mol
InChI Key: QZIXANJCJQELDG-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-8-azabicyclo[321]oct-2-enehydrochloride is a bicyclic compound with a unique structure that includes an azabicyclo[321]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride typically involves the formation of the azabicyclo[3.2.1]octane core followed by the introduction of the 4-ethylphenyl group. Common synthetic routes include:

    Cyclization Reactions: Starting from suitable precursors, cyclization reactions can be employed to form the azabicyclo[3.2.1]octane core.

    Substitution Reactions: Introduction of the 4-ethylphenyl group can be achieved through substitution reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and substitution reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and alkylating agents can be employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonanes: These compounds share a similar bicyclic structure but differ in the arrangement of atoms and functional groups.

    Bicyclo[3.2.1]octanes: These compounds have a similar core structure but may have different substituents.

Uniqueness

3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride is unique due to the presence of the 4-ethylphenyl group and the specific arrangement of atoms in the azabicyclo[3.2.1]octane core. This unique structure contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H20ClN

Molecular Weight

249.78 g/mol

IUPAC Name

3-(4-ethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene;hydrochloride

InChI

InChI=1S/C15H19N.ClH/c1-2-11-3-5-12(6-4-11)13-9-14-7-8-15(10-13)16-14;/h3-6,9,14-16H,2,7-8,10H2,1H3;1H

InChI Key

QZIXANJCJQELDG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC3CCC(C2)N3.Cl

Origin of Product

United States

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